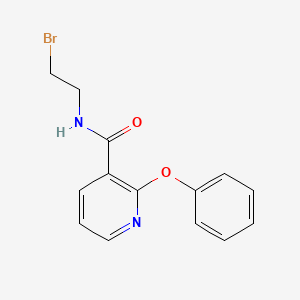

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide

Description

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is a brominated carboxamide derivative characterized by a pyridine core substituted with a phenoxy group at position 2 and a carboxamide-linked 2-bromoethyl chain at position 3 (Fig. 1). Its molecular formula is C₁₄H₁₃BrN₂O₂, with a molecular weight of 333.18 g/mol . The bromoethyl group confers electrophilic reactivity, enabling participation in nucleophilic substitution (SN2) reactions, which is critical for forming covalent bonds in prodrug design or polymer conjugation .

Properties

Molecular Formula |

C14H13BrN2O2 |

|---|---|

Molecular Weight |

321.17 g/mol |

IUPAC Name |

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide |

InChI |

InChI=1S/C14H13BrN2O2/c15-8-10-16-13(18)12-7-4-9-17-14(12)19-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18) |

InChI Key |

RLUOMMCRYJRHBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide typically involves the reaction of 2-phenoxypyridine-3-carboxylic acid with 2-bromoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide serves as a versatile intermediate in organic synthesis. Its bromoethyl group allows for nucleophilic substitution reactions, which can be utilized to create more complex organic molecules. This reactivity makes it a valuable building block in the development of various chemical entities.

Catalysis:

The compound can act as a ligand in transition metal-catalyzed reactions, facilitating the formation of new chemical bonds. Its unique structural features enhance its potential as a catalyst in various organic transformations.

Biological Applications

Bioconjugation:

Due to its ability to undergo nucleophilic substitution, N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide can modify biomolecules such as proteins and nucleic acids. This property is particularly useful for studying biochemical pathways and interactions within cells.

Drug Development:

Research indicates that this compound may exhibit specific interactions with molecular targets, potentially leading to the development of new therapeutic agents. The structural attributes of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide allow it to influence the function of various biomolecules, making it a candidate for drug design.

Material Science

In material science, N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide can be employed in the synthesis of functional materials with tailored properties. Its reactivity enables the incorporation of this compound into polymers and other materials, enhancing their functionality for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide in various contexts:

- Biological Activity Studies: Preliminary investigations into the biological activity of this compound suggest that it may interact with specific enzymes or receptors, although detailed studies are still required to elucidate these mechanisms .

- Antiparasitic Activity: Research has indicated that related compounds exhibit promising activity against parasitic infections, suggesting that N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide could be further explored for similar therapeutic effects .

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The phenoxy and pyridine moieties can interact with hydrophobic and aromatic regions of the target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide with structurally analogous carboxamides, brominated derivatives, and bioactive pyridine-based compounds.

Structural Analogs: Pyridine Carboxamides with Alkyl/Substituted Chains

- 2-Phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide (C₂₀H₁₈N₂O₂, MW 318.37 g/mol): This analog replaces the bromoethyl group with a 2-phenylethyl chain, enhancing lipophilicity and steric bulk. The absence of bromine limits its electrophilic reactivity but improves metabolic stability. Key Difference: Bromoethyl vs. phenylethyl substituent alters reactivity and pharmacokinetic properties.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

This compound features a brominated aromatic ring (3-bromo-2-methylphenyl) instead of a bromoethyl chain. The dihedral angle between aromatic rings (8.38°) and hydrogen-bonded dimerization via N–H···O interactions enhance crystallinity and stability .

Key Difference : Bromine placement (aromatic vs. aliphatic) influences electronic effects and intermolecular interactions.

Functional Analogs: Brominated Bioactive Compounds

- N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d): A sulfonamide derivative with a bromoethyl chain, this compound inhibits butyrylcholinesterase (BChE) with an IC₅₀ of 45.31 ± 0.17 μM . Key Difference: Sulfonamide vs. carboxamide functional groups modulate target selectivity and potency.

2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines :

Synthesized using N-(2-chloroethyl)morpholine, these compounds exhibit antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans . The morpholine group introduces basicity and water solubility, contrasting with the neutral bromoethyl chain in the target compound.

Key Difference : Thiopyrimidine core vs. pyridine core alters electronic properties and bioactivity profiles.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. Brominated Compounds with Bioactive Properties

Discussion of Research Findings

- Structural Flexibility : The bromoethyl group in the target compound enables diverse synthetic applications, as seen in prodrug intermediates (e.g., N-morpholinecarbonyloxy-2-ethyl bromide) . However, carboxamide derivatives like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrate that bromine placement on aromatic rings can enhance enzyme inhibition .

- Its electrophilic bromoethyl chain may confer cytotoxicity or reactivity unsuitable for therapeutic use, necessitating further derivatization.

Biological Activity

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide is an organic compound that has garnered attention in biological research due to its structural characteristics and potential for various biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₃BrN₂O₂ and a CAS number of 218456-05-4. Its structure includes:

- A bromoethyl group attached to the nitrogen atom.

- A phenoxy group linked to the pyridine ring.

- A carboxamide group at the 3-position of the pyridine ring.

This unique combination of functional groups enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for modifying biomolecules in biological studies.

N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide interacts with various molecular targets through its functional groups:

- Bromoethyl Group : This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function.

- Phenoxy and Carboxamide Groups : These may participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and specificity towards targets.

Biological Activities

Research indicates that N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to structural similarities with known antimicrobial agents.

- Antitumor Activity : The compound's ability to modify proteins could lead to antitumor effects, similar to other carboxamide derivatives that have shown activity against cancer cell lines .

- Antiparasitic Potential : Given the structural features akin to compounds effective against Leishmania and Trypanosoma species, further investigation into its antiparasitic activity is warranted .

Comparative Analysis with Similar Compounds

A comparative study highlights the differences in reactivity and biological activity between N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide and similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-chloroethyl)-2-phenoxypyridine-3-carboxamide | Contains a chloroethyl group | Less reactive due to chlorine's lower reactivity |

| N-(2-bromoethyl)-2-methoxypyridine-3-carboxamide | Contains a methoxy group instead of a phenoxy group | Different electronic properties due to the methoxy group's electron-donating effect |

| N-(4-bromophenyl)-2-phenoxypyridine-3-carboxamide | Bromine substituent on a phenyl ring | Variation in reactivity and potential biological interactions compared to bromoethyl derivative |

This table illustrates how variations in structure can lead to significant differences in biological activity and reactivity.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of N-(2-bromoethyl)-2-phenoxypyridine-3-carboxamide to evaluate their biological activities. For instance, compounds modified at the bromoethyl position have shown increased efficacy against specific cancer cell lines, indicating that structural optimization can enhance therapeutic potential .

Additionally, research into the compound's interactions with various enzymes has revealed insights into its mechanism of action, suggesting that it may inhibit key pathways involved in disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.